Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a pyrrolidinone ring, a chlorophenyl group, and an ethyl ester of benzoic acid, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:
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Formation of the Pyrrolidinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of 4-chlorobenzaldehyde with an appropriate amine and a ketone under acidic or basic conditions to form the pyrrolidinone core.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the pyrrolidinone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
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Formation of the Benzoate Ester: : The final step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-aminobenzoate. This ester is then coupled with the pyrrolidinone intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
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Chemistry: : It can serve as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or materials with unique properties.
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Biology: : The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for various pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
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Medicine: : If found to be biologically active, this compound could be developed into a therapeutic agent for treating specific diseases or conditions.
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Industry: : The compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It might influence various biochemical pathways, altering cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester of benzoic acid, commonly used as a local anesthetic.
4-Chlorobenzoyl chloride: A precursor in the synthesis of various chlorinated aromatic compounds.
Pyrrolidinone derivatives: A class of compounds with diverse biological activities, including anticonvulsant and antipsychotic properties.
Uniqueness
Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-2-27-20(26)13-3-7-16(8-4-13)22-19(25)14-11-18(24)23(12-14)17-9-5-15(21)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFKHUREWAVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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